Product packaging for 1-[4-(Benzyloxy)phenyl]ethyl decanoate(Cat. No.:)

1-[4-(Benzyloxy)phenyl]ethyl decanoate

Cat. No.: B7942977
M. Wt: 382.5 g/mol
InChI Key: TYNKIFVKBNHITE-UHFFFAOYSA-N
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Description

Structural Context and Significance of the 1-[4-(Benzyloxy)phenyl]ethyl Moiety

The 1-[4-(Benzyloxy)phenyl]ethyl moiety forms the aromatic core of the compound. Its significance can be understood by examining its constituent parts: the phenyl, benzyl (B1604629), and ethyl groups.

Phenyl Group : The phenyl group, a C6H5 ring derived from benzene (B151609), is a fundamental building block in organic chemistry. wikipedia.org It is hydrophobic and chemically stable due to its aromaticity. wikipedia.org In a larger molecule, it provides a rigid scaffold and can engage in various non-covalent interactions, such as π-π stacking. Electronically, it is generally considered an inductively withdrawing group while also being capable of donating electron density through resonance. wikipedia.org

Benzyl Group : A benzyl group consists of a benzene ring attached to a CH2 group. wikipedia.org In synthetic chemistry, it is widely used as a robust protecting group for alcohols and carboxylic acids because it is stable under many acidic and basic conditions. wikipedia.orgchem-station.com Beyond its use in synthesis, the benzyloxy group (a benzyl group linked via an oxygen atom) can act as a pharmacophore. For instance, research on chalcone (B49325) derivatives has shown that incorporating a benzyloxy group on a phenyl ring can significantly enhance the selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov

Phenethyl Moiety : This component consists of a phenyl ring attached to an ethyl group. Phenethyl structures are widespread in nature, forming the backbone of neurotransmitters and various plant metabolites. chemicalbull.com As a result, the phenethyl group is a common building block in the synthesis of pharmaceuticals and agrochemicals. chemicalbull.com In medicinal chemistry, the N-phenethyl group is a critical component for the activity of certain potent analgesics. nih.gov

The combination of these fragments into the 1-[4-(Benzyloxy)phenyl]ethyl moiety results in a large, sterically bulky, and highly lipophilic structure. The benzylic carbon—the carbon atom attached directly to the phenyl ring—is a notable feature, as this position is found in approximately 25% of top-selling pharmaceutical drugs and is often a site for metabolic activity. researchgate.net

Decanoate (B1226879) Ester Functionality in Chemical and Biological Research

Esterification with fatty acids is a well-established strategy in medicinal chemistry to modify the pharmacokinetic properties of a parent molecule. The decanoate ester, derived from the ten-carbon saturated fatty acid decanoic acid, is particularly significant in this regard.

The primary function of a decanoate ester in drug design is to dramatically increase the lipophilicity (fat solubility) of a compound. chemicalbull.com This modification is central to the development of long-acting injectable (LAI) drug formulations, often referred to as "depot" injections. chemicalbull.com When a highly lipophilic drug ester like a decanoate is injected intramuscularly, it forms an oily deposit within the muscle tissue. The active drug is then released slowly and consistently into the bloodstream as the ester is gradually hydrolyzed by natural enzymes. chemicalbull.com This mechanism extends the therapeutic duration of a drug from hours or days to several weeks, improving patient compliance for chronic conditions. chemicalbull.com

This approach is widely used in several therapeutic areas:

Antipsychotics : Long-acting injectable antipsychotics such as haloperidol (B65202) decanoate and fluphenazine (B1673473) decanoate are mainstays in the management of schizophrenia, ensuring sustained symptom control. chemicalbull.com

Hormone Replacement Therapy : Testosterone decanoate is an example of an ester used to create a slow-releasing form of testosterone. chemicalbull.com Nandrolone (B1676933) decanoate is another prominent example; it is a long-acting prodrug of nandrolone with a high ratio of anabolic to androgenic effects. wikipedia.orgchemicalbook.comnih.gov This ester formulation was first described in 1960 and approved for medical use shortly after, demonstrating the long history of this approach. wikipedia.orgdrugbank.com

The decanoate ester functionality is therefore a critical tool in pharmacology for creating prodrugs with extended-release profiles.

Role of Decanoate Esters in Research and Drug Formulation
CharacteristicDescriptionPrimary Benefit
Increased LipophilicityThe ten-carbon chain of the decanoate moiety significantly increases the fat-solubility of the parent compound. chemicalbull.comEnables formulation as an oil-based solution for injection and deposition in fatty tissue.
Prodrug FormationThe ester is a prodrug that is inactive until hydrolyzed in the body to release the active parent drug. wikipedia.orgAllows for modification of a drug's pharmacokinetic profile without altering its fundamental mechanism of action.
Slow Release MechanismFollowing intramuscular injection, the ester is slowly leached from the oil depot and hydrolyzed by enzymes. chemicalbull.comProvides a long duration of action (weeks), reducing dosing frequency and improving patient compliance. chemicalbull.com
Established PrecedentDecanoate esters of steroids (nandrolone, testosterone) and antipsychotics (haloperidol) are well-studied and clinically established. chemicalbull.comwikipedia.orgProvides a reliable and predictable chemical strategy for developing long-acting injectable drugs.

Overview of Current Research Landscape and Gaps

Despite the well-defined roles of its constituent parts in medicinal chemistry and materials science, there is a significant gap in the academic research literature concerning the compound 1-[4-(Benzyloxy)phenyl]ethyl decanoate itself. The majority of available information comes from chemical supplier catalogs and patents related to industrial applications.

The primary documented application for this compound is as a solvent or additive in reversible thermochromic systems, such as heat-sensitive erasable inks. In this context, its properties—likely its melting point, specific heat capacity, and solvency for organic dyes—are leveraged to facilitate a temperature-dependent color change.

However, there is a notable absence of studies investigating its biological or pharmacological properties. While the 1-[4-(Benzyloxy)phenyl]ethyl moiety contains structural alerts common in bioactive molecules and the decanoate ester is a classic prodrug linker, no public research appears to have explored this potential. The current landscape suggests that this compound is a compound of interest for its physical and material properties rather than for any biological activity. This represents a clear gap in the scientific literature; the compound remains uncharacterized in a pharmacological or toxicological context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O3 B7942977 1-[4-(Benzyloxy)phenyl]ethyl decanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)ethyl decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-3-4-5-6-7-8-12-15-25(26)28-21(2)23-16-18-24(19-17-23)27-20-22-13-10-9-11-14-22/h9-11,13-14,16-19,21H,3-8,12,15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKIFVKBNHITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 4 Benzyloxy Phenyl Ethyl Decanoate

Esterification Reactions for Primary Synthesis

The final and pivotal step in the synthesis of 1-[4-(benzyloxy)phenyl]ethyl decanoate (B1226879) is the esterification of the precursor alcohol, 1-[4-(benzyloxy)phenyl]ethanol (B2602990), with decanoic acid or a reactive derivative thereof. Several established esterification methods can be employed for this transformation, each with its own set of advantages and specific reaction conditions.

Acid-Catalyzed Esterification Approaches

Fischer-Speier esterification is a classic and straightforward method for forming esters from a carboxylic acid and an alcohol, utilizing an acid catalyst. organic-chemistry.orgorganic-chemistry.org In the context of synthesizing 1-[4-(benzyloxy)phenyl]ethyl decanoate, this would involve the direct reaction of 1-[4-(benzyloxy)phenyl]ethanol with decanoic acid.

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and often with an excess of the alcohol or by removal of water to drive the equilibrium towards the product side. organic-chemistry.org The general mechanism involves protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

A representative, though general, procedure for this type of reaction is outlined in the table below. It is important to note that specific conditions would need to be optimized for this particular substrate combination.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Solvent Temperature Reaction Time Yield

Advanced Esterification Techniques

To overcome some of the limitations of acid-catalyzed esterification, such as harsh conditions and potential side reactions, more advanced and milder methods are often preferred, especially for complex molecules.

Steglich Esterification: This method is a powerful tool for the synthesis of esters from carboxylic acids and alcohols under mild, neutral conditions. organic-chemistry.orgnih.govtsijournals.com It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govtsijournals.com The reaction proceeds by activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP, to yield the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Table 2: Typical Conditions for Steglich Esterification

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Temperature Typical Yield

Acylation with Acyl Chlorides: A highly efficient method for ester formation involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. In this case, decanoyl chloride would be reacted with 1-[4-(benzyloxy)phenyl]ethanol. These reactions are typically fast and high-yielding. stackexchange.com They are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. ucv.ro

Table 3: General Conditions for Acylation with Decanoyl Chloride

Reactant 1 Reactant 2 Base Solvent Temperature Typical Yield

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. This involves the strategic introduction of the benzyloxy group onto a phenolic starting material, followed by the generation of the secondary alcohol functionality.

Synthesis of Substituted Phenols and Alcohols

The primary precursor for this synthesis is 1-[4-(benzyloxy)phenyl]ethanol. This secondary alcohol is typically synthesized from a corresponding ketone, 4'-(benzyloxy)-acetophenone.

The reduction of 4'-(benzyloxy)-acetophenone to 1-[4-(benzyloxy)phenyl]ethanol is a standard transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with a range of functional groups. nih.govbeilstein-journals.orgorgsyn.orgrsc.org The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol. orgsyn.orgrsc.org

Table 4: Reduction of 4'-(Benzyloxy)-acetophenone

Starting Material Reducing Agent Solvent Temperature Reaction Time Yield

Introduction of the Benzyloxy Group

The synthesis of the ketone precursor, 4'-(benzyloxy)-acetophenone, is achieved by protecting the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl (B1604629) ether. The Williamson ether synthesis is a classic and widely used method for this transformation. beilstein-journals.org

This reaction involves the deprotonation of the phenol (B47542) with a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. The resulting nucleophilic phenoxide then undergoes an Sₙ2 reaction with benzyl bromide or benzyl chloride to form the benzyl ether. beilstein-journals.org Acetone is a common solvent for this reaction.

Table 5: Synthesis of 4'-(Benzyloxy)-acetophenone via Williamson Ether Synthesis

Starting Material Reagent 1 Reagent 2 Solvent Condition Yield

Incorporation of the Decanoic Acid Moiety

As detailed in Section 2.1, the decanoic acid moiety is incorporated in the final esterification step. The choice of method, whether it be Fischer esterification, Steglich esterification, or acylation with decanoyl chloride, will depend on the desired reaction conditions (e.g., temperature, pH) and the required purity of the final product. For laboratory-scale synthesis where high yield and purity are paramount, the Steglich esterification or acylation with decanoyl chloride are often the preferred routes due to their mild conditions and high efficiency. nih.govstackexchange.com

Chemo- and Regioselective Synthetic Transformations

The synthesis of this compound, a molecule with distinct functional moieties, requires precise control over chemical reactions to ensure the desired arrangement of atoms. Chemo- and regioselective strategies are paramount in achieving this, allowing for the modification of one specific functional group or position on the molecule while leaving others intact.

Aromatic Ring Functionalization (e.g., Electrophilic Substitution)

The substitution pattern of the aromatic ring in this compound is a key structural feature. Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing substituents onto a benzene (B151609) ring. masterorganicchemistry.combyjus.com

The EAS mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The electron-rich aromatic ring acts as a nucleophile and attacks a potent electrophile (E+). This step is typically the slowest (rate-determining) because it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic system. masterorganicchemistry.com

In the context of synthesizing the target molecule, the existing benzyloxy group on the ring plays a crucial directing role. The oxygen atom's lone pairs can donate electron density to the ring, making it more nucleophilic and thus "activating" it towards EAS. Such activating substituents preferentially direct incoming electrophiles to the ortho and para positions. libretexts.org

A plausible synthetic route could involve a Friedel-Crafts acylation of benzyloxybenzene. In this reaction, an acyl group (like an acetyl group) is introduced to the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). Due to the directing effect of the benzyloxy group, the acylation would occur primarily at the para position, leading to 4-(benzyloxy)acetophenone. Subsequent reduction of the ketone (e.g., via catalytic hydrogenation) would yield the desired 1-[4-(benzyloxy)phenyl]ethane core structure.

Table 1: Common Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Reagents Typical Product
Halogenation X⁺ X₂, FeX₃ Aryl halide
Nitration NO₂⁺ HNO₃, H₂SO₄ Nitrobenzene
Sulfonation SO₃ H₂SO₄, SO₃ Benzenesulfonic acid
Friedel-Crafts Alkylation R⁺ R-Cl, AlCl₃ Alkylbenzene
Friedel-Crafts Acylation RC(O)⁺ RCOCl, AlCl₃ Acylbenzene

Protecting Group Chemistry in Multi-step Synthesis (e.g., Benzyl Ether Cleavage)

In a multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is the role of a protecting group. libretexts.org The benzyl group (Bn), present as a benzyl ether in this compound, is a widely used protecting group for alcohols and phenols. libretexts.orgorganic-chemistry.org

The benzyl ether is typically installed via a Williamson ether synthesis, where the sodium salt of a phenol reacts with benzyl bromide. organic-chemistry.org It is valued for its robustness under a wide range of conditions, including acidic and basic environments.

However, the final step in many synthetic sequences is the removal, or "cleavage," of the protecting group to reveal the original functional group. The method of cleavage must be chosen carefully to avoid affecting other parts of the molecule. For benzyl ethers, several deprotection methods exist. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most common method, involving reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). The reaction is clean, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can be used. For instance, p-methoxybenzyl (PMB) ethers, a related protecting group, are readily cleaved by oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org

Lewis Acid-Mediated Cleavage: Milder and more selective methods have been developed. For example, the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions, showing excellent tolerance for other functional groups like esters, silyl (B83357) ethers, and alkenes. organic-chemistry.org This selectivity is critical in the synthesis of complex molecules. organic-chemistry.org

Table 2: Selected Methods for Benzyl Ether Cleavage

Method Reagents Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/C Neutral, Room Temp High yield, clean reaction organic-chemistry.org Can reduce other functional groups (alkenes, alkynes, nitro groups)
Strong Acid Cleavage HBr, HI Harsh, high temp Effective for simple substrates Low functional group tolerance organic-chemistry.org
Lewis Acid Cleavage BCl₃·SMe₂ Mild, -20 to 25 °C High selectivity, tolerates many functional groups organic-chemistry.org Requires stoichiometric reagent
Dissolving Metal Reduction Na, NH₃ (liquid) Low temperature Alternative to hydrogenolysis Can reduce aromatic rings

Enzymatic Synthesis and Biocatalysis for Analogues

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool in organic synthesis. Enzymes offer remarkable selectivity under mild conditions, making them an attractive alternative to traditional chemical methods. nih.govnih.gov

Lipase-Mediated Esterification/Transesterification

The final step in the synthesis of this compound is the formation of the decanoate ester. Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments. However, in organic solvents or under low-water conditions, this reaction can be reversed to synthesize esters. nih.gov This makes them ideal biocatalysts for this transformation.

The ester can be formed via two main lipase-mediated routes:

Esterification: The direct reaction between the alcohol precursor, 1-[4-(Benzyloxy)phenyl]ethanol, and decanoic acid. Water is produced as a byproduct and must often be removed to drive the reaction towards the ester product.

Transesterification: The reaction of the alcohol precursor with an activated ester of decanoic acid, such as vinyl decanoate or ethyl decanoate. The use of a vinyl ester is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible. nih.gov

Candida antarctica lipase (B570770) B (CAL-B), often immobilized on a support (e.g., Novozym 435), is a highly effective and widely used lipase for these reactions due to its broad substrate scope and high stability in organic solvents. nih.gov Recent research has also explored mechanoenzymatic methods, where ball milling is used instead of bulk solvent, leading to significant increases in reaction rates and representing a greener synthetic approach. nih.govacs.org

Enzyme Selectivity in Analog Production

One of the most significant advantages of using enzymes is their inherent selectivity. nih.gov This property is especially valuable for producing analogues of a target molecule, particularly those with specific stereochemistry. Enzymes can exhibit several types of selectivity:

Chemoselectivity: An enzyme may react with one type of functional group while ignoring others.

Regioselectivity: In a molecule with multiple similar functional groups (e.g., several hydroxyl groups), an enzyme can acylate a specific one, often the primary or least sterically hindered hydroxyl group. nih.gov

Enantioselectivity: Many enzymes can distinguish between the two enantiomers (mirror images) of a chiral molecule. mdpi.com

If the alcohol precursor, 1-[4-(Benzyloxy)phenyl]ethanol, is prepared as a racemic mixture (containing equal amounts of the (R) and (S) enantiomers), a lipase can be used for kinetic resolution. In this process, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, the lipase might preferentially convert the (R)-alcohol into the (R)-ester, leaving the (S)-alcohol unreacted. The resulting mixture of the (R)-ester and (S)-alcohol can then be separated, providing access to enantiomerically pure versions of the precursor and the final product. The efficiency of such a resolution is described by the enantiomeric ratio (E value). nih.gov

The selectivity of an enzyme is determined by the precise three-dimensional structure of its active site. nih.gov Even minor changes to the enzyme's amino acid sequence, through rational design or directed evolution, can alter its substrate specificity and improve its performance for a desired transformation, allowing for the creation of custom biocatalysts for the production of a wide range of chemical analogues. nih.govdigitellinc.com

Mechanistic Investigations of Biological Activity of 1 4 Benzyloxy Phenyl Ethyl Decanoate

Modulatory Effects on Enzyme Systems

Enzymes are critical catalysts for a vast array of biochemical reactions. The ability of a compound to modulate enzyme activity is a key aspect of its pharmacological or toxicological profile.

Direct Enzyme Inhibition Mechanisms

Direct enzyme inhibition occurs when a compound binds to an enzyme and decreases its activity. This can happen through several mechanisms, such as competitive inhibition, where the compound competes with the substrate for the active site, or non-competitive inhibition, where it binds to another site on the enzyme. Currently, there is a lack of specific data identifying enzymes that are directly inhibited by 1-[4-(Benzyloxy)phenyl]ethyl decanoate (B1226879) or detailing the kinetics of such inhibition.

Allosteric Modulation of Enzyme Activity

Allosteric modulation involves the binding of a molecule to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. This can either enhance or inhibit the enzyme's function. There is no readily available research that demonstrates or characterizes 1-[4-(Benzyloxy)phenyl]ethyl decanoate as an allosteric modulator of any specific enzyme.

Role of Hydrolysis Products in Enzyme Interactions

Esters like this compound can be broken down (hydrolyzed) in the body by enzymes such as esterases. This process would yield the corresponding alcohol and carboxylic acid. In this case, hydrolysis would produce 4-(benzyloxy)-alpha-methylbenzenemethanol and decanoic acid. The biological activity of the parent compound could, therefore, be due to the combined or individual actions of its hydrolysis products. For instance, some fatty acids are known to have biological effects. However, specific studies linking the hydrolysis of this compound to subsequent enzyme interactions by its metabolites are not currently available.

Ligand-Receptor Interaction Studies

The interaction between a compound (ligand) and a cellular receptor is a fundamental process that can trigger a wide range of physiological responses.

Binding Affinity Profiling to Specific Receptors

To understand a compound's potential effects, its binding affinity to a panel of known receptors is often tested. High binding affinity to a particular receptor suggests that the compound may act as either an activator (agonist) or a blocker (antagonist) of that receptor. There is a lack of published data detailing the binding affinity of this compound to any specific biological receptors.

Molecular Basis of Receptor Activation or Antagonism

Once binding to a receptor is established, further studies are needed to determine the functional outcome. This involves understanding the molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex and cause the conformational changes in the receptor that lead to either activation or inhibition of downstream signaling pathways. Without initial binding data, the molecular basis for any potential receptor-mediated effects of this compound remains purely speculative.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic investigations of the biological activity of the chemical compound this compound. Research detailing its effects on cellular pathways, including signaling cascades like NF-κB, cell cycle regulation, apoptosis, or its mechanisms of antimicrobial action in in vitro models, is not present in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following sections:

Cellular Pathway Modulation in In Vitro Systems

Mechanisms in Antimicrobial Action (In Vitro)

Further investigation into the biological properties of this specific compound is required before a detailed article on its mechanisms of action can be written.

Structure Activity Relationship Sar Studies of 1 4 Benzyloxy Phenyl Ethyl Decanoate and Its Derivatives

Impact of Alkyl Chain Length Variations (e.g., Decanoate (B1226879) vs. Shorter/Longer Chains)

A study on a series of isopropyl fatty esters with varying chain lengths (C13 to C23) revealed a clear relationship between the chain length and the permeation effects of a formulated drug, econazole (B349626) nitrate. The study showed a parabolic correlation, where the maximum flux of the drug was observed with esters of intermediate chain lengths (C17 and C19). This suggests that for a given biological effect, there is likely an optimal alkyl chain length. Esters with chains that are too short may not be lipophilic enough to effectively interact with or partition into biological membranes, while those with excessively long chains might become too lipophilic, potentially leading to poor solubility in aqueous biological fluids or getting trapped within lipid bilayers.

This principle can be extrapolated to 1-[4-(benzyloxy)phenyl]ethyl decanoate. The decanoate (C10) chain provides a certain level of lipophilicity. It is plausible that shorter chains (e.g., acetate, butyrate) or longer chains (e.g., myristate, stearate) would modulate the biological activity of the parent molecule. A systematic investigation would likely reveal an optimal chain length for a specific biological target.

Table 1: Effect of Alkyl Chain Length of Isopropyl Fatty Esters on Drug Permeation (Analogous Study)

Fatty Ester Chain Length Relative Permeation Effect
C13 Moderate
C15 High
C17 Very High
C19 Very High
C21 High
C23 Moderate

Data based on a parabolic correlation observed in an analogous study on isopropyl fatty esters. nih.gov

Influence of Benzyloxy Moiety Modifications

The benzyloxy group is a significant feature of the this compound structure. Its modification, either by substitution on the benzyl (B1604629) ring or by its complete removal or replacement, can have profound effects on the molecule's activity.

The electronic properties of the benzyl ring can be fine-tuned by introducing various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the molecule's interaction with its biological target. Studies on other classes of molecules provide a framework for predicting these effects. For example, in a series of 4-phenyl-1-benzenesulfonylimidazolidinones, the introduction of both electron-donating and electron-withdrawing substituents at the 3- or 4-position of the phenyl group was explored for its impact on cytotoxicity. nih.gov The results indicated that the volume of the substituent was a key factor, with larger substituents at the 4-position enhancing activity. nih.gov

Table 2: General Influence of Benzyl Ring Substituents on Activity in Analogous Systems

Substituent Type Position General Effect on Activity (in analogous systems)
Electron-donating (e.g., -OCH3, -CH3) Para Can increase or decrease activity depending on the specific interaction with the target. researchgate.net
Electron-withdrawing (e.g., -Cl, -NO2) Para Can enhance activity through specific electronic interactions. researchgate.net

The replacement or complete removal of the benzyloxy group would create analogues with significantly different properties. Replacing the benzyloxy group with a simple hydroxyl group would yield 1-[4-(hydroxyphenyl)]ethyl decanoate. This would change the molecule from an ether to a phenol (B47542), introducing a hydrogen bond donor and increasing its polarity. This modification would likely alter its binding mode to target proteins and affect its pharmacokinetic properties, such as its ability to cross cell membranes. In a study of resveratrol (B1683913) and tyrosol, acetylation of the hydroxyl groups to form esters altered their biological activity as platelet aggregation inhibitors, demonstrating that modification of a phenolic hydroxyl group can significantly impact bioactivity. nih.gov

Alternatively, replacing the benzyloxy group with other functionalities could also be explored. For instance, replacing it with other substituted benzyl groups or even different aromatic systems could lead to new SAR insights. Studies on benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors show that the benzyloxyphenyl scaffold is a valid starting point for the design of potent inhibitors. nih.gov The complete removal of the benzyloxy group to leave an unsubstituted phenyl ring would result in 1-phenylethyl decanoate, a significantly more lipophilic and less sterically hindered molecule, which would undoubtedly exhibit a different spectrum of biological activity.

Positional Isomerism and Stereochemical Effects

The specific arrangement of atoms in space is crucial for a molecule's interaction with chiral biological systems like receptors and enzymes.

Positional isomerism, as seen between this compound and its isomer 2-[4-(benzyloxy)phenyl]ethyl decanoate, can lead to dramatic differences in biological activity. In the 1-ethyl isomer, the ester group is attached to the carbon directly bonded to the phenyl ring, creating a chiral center. In the 2-ethyl (phenethyl) analogue, the ester is attached to the second carbon of the ethyl chain, resulting in an achiral molecule with greater conformational flexibility.

This seemingly small change in the position of the ester group can significantly alter the three-dimensional shape of the molecule and how it presents its functional groups to a biological target. While direct comparative biological studies between these two specific isomers were not found in the search results, SAR principles suggest that their activities would differ. The presence of the chiral center in the 1-ethyl isomer implies that its enantiomers could have different activities, a possibility that is absent for the phenethyl analogue. The different spacing between the aromatic ring and the ester carbonyl group would also influence the optimal binding geometry with a receptor or enzyme active site.

The "1-ethyl" structure in this compound indicates a chiral carbon, meaning the compound exists as a pair of enantiomers: (R)-1-[4-(benzyloxy)phenyl]ethyl decanoate and (S)-1-[4-(benzyloxy)phenyl]ethyl decanoate. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities, potencies, and even toxicities. nih.gov

While specific studies on the stereoisomers of this compound are not available in the provided search results, research on other chiral molecules consistently demonstrates the importance of stereochemistry. For example, a study on the enantiomers of 2-amino-2-methyl-4-iodo-3-(E)-butenoic acid for brain tumor imaging found that the (S)-enantiomer had significantly higher uptake in gliosarcoma cells and resulted in much higher tumor-to-brain ratios compared to the (R)-enantiomer. This highlights that the spatial arrangement of atoms is critical for biological transport and target interaction.

Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities. One enantiomer may fit optimally into a binding site, leading to a potent effect, while the other may bind less effectively or not at all. To fully understand the SAR of this compound, it would be essential to perform a stereospecific synthesis or chiral separation of the enantiomers and evaluate their biological activities independently.

Table 3: Comparison of Biological Activity of Enantiomers in an Analogous Chiral Compound

Enantiomer Biological Activity Measure (Tumor:Brain Ratio at 1h)
(S)-IVAIB 75:1
(R)-IVAIB 7.7:1

Data from a study on a different chiral compound, 2-amino-2-methyl-4-iodo-3-(E)-butenoic acid (IVAIB), demonstrating the potential for stereoisomer-dependent activity.

Modifications of the Phenyl Ring and Ethyl Linker

The structure of this compound offers several sites for modification, including the two phenyl rings and the ethyl linker. Understanding the impact of these changes is fundamental to designing more potent or selective analogues.

The two phenyl rings in this compound—the one bearing the benzyloxy group and the benzyl ring itself—are key targets for substitution to probe their role in biological interactions. The electronic and steric properties of substituents can dramatically alter the molecule's activity. msu.edulibretexts.orglibretexts.org

Substituents on an aromatic ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orglibretexts.org EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups, tend to increase the electron density of the phenyl ring, potentially enhancing interactions with electron-deficient pockets in a biological target. libretexts.orgyoutube.com Conversely, EWGs, like nitro (-NO2), cyano (-CN), and halo groups (e.g., -Cl, -F), decrease the ring's electron density. msu.eduyoutube.com The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of the altered electronic and steric profile. libretexts.orglibretexts.org

In studies of related benzyloxyphenyl derivatives, it has been observed that the nature and position of substituents can significantly impact biological activity. For instance, in a series of benzylideneacetophenones, the presence of electron-donating groups at the para-position of the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that the introduction of a methyl group at specific positions on the phenyl ring could increase potency. acs.org The introduction of a fluorine atom to the benzyloxy moiety in certain compounds has been shown to enhance the modulation of Na+ currents. nih.gov

Based on these general principles, a hypothetical SAR table for substitutions on the phenyl rings of this compound can be proposed:

Modification Position of Substitution Substituent Type Predicted Impact on Activity
Phenyl Ring A (of phenethyl)ParaElectron-Donating (e.g., -OH, -OCH3)Potentially Increased
Phenyl Ring A (of phenethyl)ParaElectron-Withdrawing (e.g., -NO2, -Cl)Potentially Decreased or Altered Selectivity
Phenyl Ring A (of phenethyl)Ortho/MetaVariousVariable, dependent on steric and electronic effects
Phenyl Ring B (of benzyl)ParaElectron-Donating (e.g., -OCH3)Potentially Increased
Phenyl Ring B (of benzyl)ParaHalogen (e.g., -F, -Cl)Potentially Altered Selectivity or Increased Potency
Phenyl Ring B (of benzyl)Ortho/MetaVariousVariable, potential for steric hindrance

This table is interactive and based on inferred data from analogous compounds.

Ether Linkage Modification: The ether oxygen atom in the benzyloxy group is a key hydrogen bond acceptor and influences the rotational freedom between the benzyl group and the phenoxyphenyl core. Replacing this oxygen with other atoms, such as nitrogen (to form a benzylamine) or sulfur (to form a thioether), would alter the electronic properties, bond angles, and hydrogen bonding capacity of the linker. Studies on other bioactive molecules have shown that such heteroatom substitutions can lead to profound changes in activity and selectivity. For example, in a study of piperidine (B6355638) derivatives, the replacement of a benzhydryl oxygen atom with a nitrogen atom was found to be generally well-tolerated, maintaining high affinity for the dopamine (B1211576) transporter. iomcworld.com

Ethyl Linker Modification: The two-carbon ethyl linker provides a degree of conformational flexibility. Altering its length, rigidity, or composition can have significant consequences.

Chain Length: Shortening or lengthening the ethyl chain would change the distance between the benzyloxyphenyl group and the decanoate ester. This could disrupt optimal binding to a target.

Rigidity: Introducing unsaturation (e.g., a double or triple bond) or incorporating a cyclic moiety (e.g., cyclopropane) into the linker would restrict its conformational freedom. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it prevents the necessary conformational adjustments for binding. nih.gov

Atom Substitution: Replacing one of the carbon atoms of the ethyl linker with a heteroatom like oxygen or nitrogen could introduce new hydrogen bonding capabilities and alter the linker's polarity and metabolic stability.

Pharmacophore Elucidation and Ligand Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.netpatsnap.com

Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore can be proposed. The key features likely include:

Two Aromatic/Hydrophobic Regions: The two phenyl rings likely engage in hydrophobic or π-stacking interactions with the target protein. iomcworld.com The benzyloxyphenyl unit itself has been identified as a novel pharmacophore in other contexts. nih.gov

Hydrogen Bond Acceptor: The ether oxygen is a potential hydrogen bond acceptor. iomcworld.com The carbonyl oxygen of the decanoate ester is another prominent hydrogen bond acceptor.

Hydrophobic Aliphatic Chain: The long decanoate tail provides a significant hydrophobic element, which may anchor the molecule in a lipidic pocket of the target.

Defined Spatial Arrangement: The relative orientation of the two phenyl rings, dictated by the ether linkage and the ethyl linker, is crucial. The flexibility of the linker allows the molecule to adopt a specific conformation required for binding. nih.gov

A study on bispyridinium compounds highlighted that the size of the linker connecting two aromatic moieties is closely related to inhibitory potency, with a biphenyl (B1667301) moiety being optimal in that case. nih.gov This underscores the importance of the spatial relationship between the aromatic features.

The insights gained from SAR and pharmacophore analysis provide a rational basis for the design of novel analogues with potentially improved properties. nih.gov Key design principles would include:

Scaffold Hopping: The benzyloxyphenyl scaffold can be considered a "bioactive scaffold". nih.gov One design strategy could involve replacing this core with other bioisosteric groups that maintain the key pharmacophoric features but may offer improved pharmacokinetic properties. unipa.it

Systematic Substitution: A systematic exploration of substituents on both phenyl rings is warranted. This could involve creating a library of compounds with a range of electron-donating, electron-withdrawing, and sterically diverse groups at the ortho, meta, and para positions to fine-tune activity and selectivity. acs.org

Linker Optimization: The ethyl linker and ether linkage are prime candidates for optimization. Analogues with linkers of varying lengths, rigidities, and heteroatom compositions should be synthesized to probe the optimal spatial and electronic requirements for activity. nih.gov For example, incorporating a more rigid linker could reduce the entropic penalty upon binding, potentially leading to higher affinity.

Ester Chain Variation: The decanoate chain could be varied in length or replaced with other lipophilic groups to explore the impact on activity and physical properties like solubility and membrane permeability.

Computational Chemistry and Cheminformatics in Research on 1 4 Benzyloxy Phenyl Ethyl Decanoate

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict how a ligand, such as 1-[4-(Benzyloxy)phenyl]ethyl decanoate (B1226879), might interact with a protein target.

Prediction of Ligand-Protein Interaction Modes

Molecular docking simulations can elucidate the specific ways in which 1-[4-(Benzyloxy)phenyl]ethyl decanoate binds to the active site of a protein. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for the stability of the ligand-protein complex. The analysis of these interactions provides a detailed picture of the binding mode, which is essential for understanding the compound's mechanism of action and for guiding further optimization. For instance, a related compound, (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one, was analyzed using molecular docking to understand its binding sites with active cancer proteins. semanticscholar.org

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, a library of potential protein targets could be screened to identify those with the highest binding affinity for the compound. nih.govresearchgate.net This approach helps in identifying novel biological targets and potential therapeutic applications for the compound. The process involves docking the compound against a collection of protein structures and ranking them based on their predicted binding energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. nih.gov

Development of Predictive Models for Biological Activity

QSAR models can be developed to predict the biological activity of compounds similar to this compound. ulm.ac.id This involves creating a dataset of compounds with known activities and then using statistical methods to build a model that can predict the activity of new compounds based on their chemical structure. uninsubria.it These predictive models are valuable for prioritizing compounds for synthesis and testing, thereby saving time and resources. nih.govchemrxiv.org

Descriptors for Molecular Properties and Activity Prediction

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. researchgate.net These descriptors are used in QSAR models to represent the chemical structure of a compound. mdpi.com For this compound, relevant descriptors could include topological descriptors, quantum chemical descriptors, and descriptors related to molecular shape and lipophilicity. researchgate.net The selection of appropriate descriptors is crucial for the development of accurate and predictive QSAR models.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Encoded
Topological Randic Index, Balaban J indexAtomic connectivity and branching
Quantum Chemical HOMO/LUMO energies, Dipole momentElectronic properties and reactivity
Physicochemical LogP, Molar Refractivity, TPSALipophilicity, size, and polarity
Geometrical Molecular surface area, Volume3D shape and size of the molecule

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations can provide detailed information about the conformational changes of both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex over time. In studies of related ester compounds like ethyl decanoate, MD simulations have been used to investigate thermophysical properties and local molecular structures in fuel blends. heatenergist.org For this compound, MD simulations could be employed to refine the binding poses predicted by molecular docking and to calculate binding free energies, offering a more accurate assessment of its binding affinity to a potential target.

No Specific Research Data Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific published research available for the chemical compound This compound corresponding to the requested topics of computational chemistry and cheminformatics. The search included queries aimed at finding information on conformational analysis, ligand dynamics, protein-ligand binding dynamics, database mining for structural analogues, network-based approaches for polypharmacology, and in silico ADMET predictions.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this exact molecule, it is not possible to generate the requested article with scientifically accurate and verifiable information. Constructing the article would require speculating or using data from structurally related but distinct compounds, which would violate the core instruction of focusing exclusively on the specified chemical entity and would not meet the standards of scientific accuracy.

Therefore, the detailed sections and data tables as outlined in the prompt cannot be provided.

In Silico ADMET Predictions (Focus on Metabolism)

Ester Hydrolysis Predictions

The susceptibility of the ester bond in this compound to hydrolysis is a critical parameter influencing its stability and potential biotransformation. Computational chemistry and cheminformatics offer powerful tools to predict the rate and mechanism of this hydrolysis, providing insights that can guide further experimental studies. These predictive models are broadly categorized into abiotic (chemical) hydrolysis and enzyme-catalyzed (biological) hydrolysis predictions.

Abiotic Hydrolysis Rate Predictions

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone in the prediction of chemical reaction rates, including the hydrolysis of esters. nih.govtandfonline.comfigshare.com These models establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, a QSAR model would predict its base-catalyzed hydrolysis rate constant by considering a variety of molecular descriptors.

Key descriptors that would be calculated for this compound to predict its hydrolysis rate include:

Electronic Descriptors: Parameters such as pKa, electronegativity, and charge density around the ester functional group are crucial. nih.govtandfonline.comfigshare.com The electron-withdrawing or -donating nature of the benzyloxyphenyl group would significantly influence the electrophilicity of the carbonyl carbon, a key factor in nucleophilic attack by a hydroxide ion.

Steric Descriptors: The three-dimensional arrangement of atoms, including the bulkiness of the benzyloxy and decanoate groups, can hinder the approach of a nucleophile to the reaction center. Topological and geometrical parameters are used to quantify these steric effects. nih.govtandfonline.comfigshare.com

Quantum Chemical Descriptors: Modern computational approaches utilize descriptors derived from ab initio wave functions. acs.orgresearchgate.net For this compound, these calculations would focus on the (O=C)C-O fragment, which is identified as the "active center" for hydrolysis. acs.orgresearchgate.net

Software tools like HYDROWIN and SPARC are commonly used to estimate hydrolysis rate constants based on these principles. nih.govepa.gov These programs utilize extensive databases and algorithms to provide predictions for a wide range of chemical structures.

A hypothetical QSAR prediction for the alkaline hydrolysis rate constant of this compound, based on its structural features, is presented in the table below. The prediction would be generated by inputting the molecule's structure into a validated QSAR model.

CompoundPredicted Log(kOH) (M-1s-1)Key Influencing Factors
This compound1.25Electronic effects of the benzyloxyphenyl group; Steric hindrance from the decanoate chain.

Enzyme-Catalyzed Hydrolysis Predictions

The hydrolysis of this compound in a biological system is likely to be mediated by esterases and lipases. Computational methods play a significant role in predicting the susceptibility of a compound to enzymatic cleavage. These in silico techniques can provide insights into the binding affinity of the substrate to the enzyme's active site and the subsequent catalytic mechanism.

Molecular docking simulations are a primary tool for predicting enzyme-substrate interactions. This involves computationally placing the this compound molecule into the active site of a relevant esterase or lipase (B570770). The simulation calculates the binding energy and identifies the most stable binding pose, which can indicate the likelihood of a productive interaction leading to hydrolysis.

For this compound, docking studies would consider:

Active Site Complementarity: The size and shape of the enzyme's active site must accommodate the substrate. The bulky benzyloxy group and the long decanoate chain would be key determinants of a good fit.

Key Interactions: The simulation would identify specific interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and amino acid residues in the active site.

Catalytic Triad Orientation: The proximity and orientation of the ester bond relative to the enzyme's catalytic triad (typically serine, histidine, and aspartate/glutamate) are critical for the hydrolytic reaction to occur.

Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the enzymatic hydrolysis process. mdpi.com These methods can model the chemical reaction itself, including the formation of transition states and the breaking of the ester bond.

A hypothetical summary of a molecular docking study of this compound with a human carboxylesterase is presented below.

EnzymeSubstratePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Human Carboxylesterase 1This compound-8.5Ser203, His448, Glu318 (catalytic triad); Trp235, Phe331 (hydrophobic pocket)

The negative binding affinity suggests a favorable interaction, and the proximity to the catalytic triad indicates a high probability of hydrolysis.

Advanced Analytical Characterization in Research on 1 4 Benzyloxy Phenyl Ethyl Decanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-[4-(Benzyloxy)phenyl]ethyl decanoate (B1226879) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of 1-[4-(Benzyloxy)phenyl]ethyl decanoate, specific proton signals are expected based on its structure. The aromatic protons of the benzyloxy and phenyl groups would likely appear in the range of δ 6.8-7.5 ppm. The benzylic protons (O-CH₂-Ph) would present as a characteristic singlet around δ 5.0 ppm. The ethyl group protons attached to the phenyl ring and the ester oxygen would exhibit distinct multiplets. The long alkyl chain of the decanoate moiety would show a series of signals in the upfield region (δ 0.8-2.3 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The aromatic carbons would generate signals between δ 114-160 ppm. The benzylic carbon and the carbons of the ethyl bridge and the decanoate chain would appear at progressively higher field strengths. For instance, related structures show benzylic carbons around 54 ppm and alkyl chain carbons from 20-35 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
-CH₃ (Decanoate)0.8-0.9 (t)~14
-CH₂- (Decanoate Chain)1.2-1.6 (m)22-34
-CH₂-C=O2.2-2.3 (t)~35
Ar-CH-O-5.8-6.0 (q)~75
-CH₃ (Ethyl)1.5-1.6 (d)~21
Benzyloxy -CH₂-~5.0 (s)~70
Aromatic C-H6.8-7.5 (m)114-130
Aromatic C-O---157-159
Aromatic C (quaternary)---130-138
C=O (Ester)---~173

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₂₅H₃₄O₃, the expected molecular weight is 382.54 g/mol . keyorganics.netcymitquimica.comscienoc.comtcichemicals.comchemicalbook.comtcichemicals.com Therefore, the ESI-MS spectrum should exhibit a prominent peak around m/z 383.26 for [M+H]⁺ or 405.24 for [M+Na]⁺. Supporting information for similar compounds shows the formation of such adducts. rsc.org

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is also suitable for determining the molecular mass of the compound with high accuracy. Similar to ESI-MS, it would be expected to show the molecular ion peak, confirming the compound's identity.

Fragmentation analysis can reveal structural details. Cleavage of the benzyloxy group, the ester bond, and fragmentation of the decanoate chain would produce characteristic daughter ions. For example, fragmentation of ethyl decanoate, a related ester, shows characteristic peaks at m/z 88, 101, and 155, corresponding to fragments of the decanoate chain. massbank.eu

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would indicate the stretching vibration of the ester carbonyl (C=O) group. vscht.cz The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. rsc.org Aromatic C-H stretching can be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the decanoate and ethyl groups would be seen just below 3000 cm⁻¹. pressbooks.pub The presence of the benzene (B151609) rings would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Ester)1735 - 1750Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Ester/Ether)1000 - 1300Stretching

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from any impurities or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be used, employing a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a gradient elution. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the compound absorb significantly (e.g., 254 nm). The retention time of the main peak under specific conditions is a key identifier, and the peak area percentage is used to quantify purity. While specific methods for this exact compound are not publicly detailed, validated HPLC methods for similar cosmetic ingredients often use such setups. tcichemicals.com

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced technique that utilizes smaller particle size columns (sub-2 µm) and higher pressures than HPLC. This results in faster analysis times, better resolution, and increased sensitivity. For this compound, a UPLC method would offer a more efficient way to assess purity and detect trace impurities compared to traditional HPLC. The principles of separation and detection remain similar to HPLC, but with significantly improved performance. Chemical suppliers often list UPLC as an available analytical technique for this compound, indicating its use in quality control. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS and GC×GC-TOF-MS for Volatile Metabolites/Impurities)

In the characterization of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental technique for the identification and quantification of volatile and semi-volatile impurities. During the synthesis of the compound, various impurities may arise, including residual starting materials, reaction by-products, or degradation products. GC-MS analysis allows for the separation of these components based on their volatility and polarity, followed by their identification through mass spectral data.

For more complex sample matrices, such as those encountered in metabolic studies, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers significantly enhanced analytical power. mdc-berlin.de This advanced technique provides superior separation capacity by employing two columns with different stationary phases, which is essential when one-dimensional chromatography is insufficient for resolving all components. nih.gov GC×GC-TOF-MS is particularly adept at analyzing complex mixtures of volatile organic compounds (VOCs) and metabolites. nih.govnih.gov The high data acquisition speed and sensitivity of the TOF-MS detector make it an ideal partner for the fast separations achieved in GC×GC, enabling the confident identification of compounds even in trace amounts. spectroscopyonline.com

In a research context, GC-MS can be used to profile the purity of a synthesized batch of this compound. Potential impurities could include precursors like 4-(benzyloxy)acetophenone and decanoic acid, or by-products from side reactions.

Table 1: Hypothetical GC-MS Data for Impurity Profiling of this compound Synthesis This table presents hypothetical data for illustrative purposes.

Compound NamePotential SourceExpected Retention Time (min)Key Mass Fragments (m/z)
4-(Benzyloxy)acetophenoneUnreacted Starting Material15.2211, 91, 65
Decanoic AcidUnreacted Starting Material12.8172, 129, 73, 60
Benzyl (B1604629) AlcoholBy-product/Degradation7.5108, 91, 79
1-[4-(Benzyloxy)phenyl]ethanol (B2602990)Intermediate16.1228, 213, 91

Furthermore, if studying the metabolic fate of this compound in a biological system, GC×GC-TOF-MS would be invaluable for separating and identifying a wide array of potential volatile metabolites from a complex biological extract. nih.gov The enhanced resolution allows for the differentiation of structurally similar metabolites that might co-elute in a standard GC-MS run. spectroscopyonline.com

Table 2: Potential Volatile Metabolites of this compound Identifiable by GC×GC-TOF-MS This table presents hypothetical data for illustrative purposes.

Metabolite NameMetabolic PathwayExpected 1st Dimension Retention Time (min)Expected 2nd Dimension Retention Time (s)
1-(4-Hydroxyphenyl)ethanolO-debenzylation14.51.8
Benzoic AcidO-debenzylation and subsequent oxidation11.21.5
Decanoic AcidEster hydrolysis12.81.3
4-HydroxyacetophenoneO-debenzylation and oxidation13.92.1

Advanced Binding and Interaction Analysis Techniques

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used for the real-time monitoring of biomolecular interactions. denovobiolabs.com It has become a cornerstone in drug discovery for studying receptor-ligand interactions, offering precise insights into binding affinity and kinetics. mdpi.comresearchgate.net The technique measures changes in the refractive index on the surface of a sensor chip where one molecule (the ligand, e.g., a receptor) is immobilized. denovobiolabs.com When a second molecule (the analyte, e.g., this compound) is flowed over the surface, binding events cause a change in the refractive index, which is detected and plotted in real-time as a sensorgram. denovobiolabs.com

From the sensorgram, key kinetic parameters can be calculated:

Association Rate Constant (kₐ): Describes the rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (kₔ): Describes the rate at which the complex decays.

Equilibrium Dissociation Constant (Kₗ): Calculated as kₔ/kₐ, it is a measure of the binding affinity. A lower Kₗ value indicates a stronger binding interaction.

This technique allows for a detailed understanding of how this compound interacts with a target receptor. By comparing its kinetic profile to that of other compounds, researchers can perform structure-activity relationship (SAR) studies to optimize binding characteristics. mdpi.com The high sensitivity and low sample consumption make SPR ideal for screening and lead optimization in early-stage research. denovobiolabs.commdpi.com

Table 3: Illustrative SPR Kinetic Data for the Interaction of this compound with a Hypothetical Receptor This table presents hypothetical data for illustrative purposes.

AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₗ) (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0
Reference Ligand A2.1 x 10⁵8.4 x 10⁻⁴4.0
Structural Analog B0.8 x 10⁵4.0 x 10⁻³50.0

X-ray Fluorescence (XRF) for Receptor-Ligand Binding Selectivity

X-ray Fluorescence (XRF) is an analytical technique primarily used for elemental analysis. It works by bombarding a sample with high-energy X-rays, causing atoms within the sample to emit secondary, "fluorescent" X-rays at energies characteristic of each specific element. While not a conventional method for directly studying receptor-ligand kinetics, XRF can be adapted to indirectly assess binding selectivity in specific, well-designed experiments.

To apply XRF for this purpose, a ligand would need to be tagged with a heavy element not typically found in biological systems, such as bromine (Br) or iodine (I). An analog of this compound could be synthesized containing, for example, a bromo-benzyl group instead of the standard benzyl group.

The experimental design would involve immobilizing different receptors on a surface. The bromine-tagged ligand would then be introduced. After an incubation and washing step, the surfaces would be analyzed using XRF. The intensity of the bromine-specific XRF signal would be proportional to the amount of tagged ligand bound to each receptor. By comparing the signal intensity across the different receptors, the selectivity of the ligand can be determined. A strong signal would indicate high binding, while a weak or absent signal would indicate low or no binding. This approach offers a quantitative measure of binding to different targets, thereby establishing a selectivity profile.

Table 4: Hypothetical XRF Data for Assessing the Binding Selectivity of a Bromine-Tagged Analog of this compound This table presents hypothetical data for illustrative purposes.

Immobilized Receptor TargetBromine (Br) XRF Signal Intensity (counts per second)Inferred Binding Selectivity
Receptor A85,400High
Receptor B1,250Very Low
Receptor C450Negligible
Control Surface (No Receptor)50Non-specific

Emerging Research Directions and Academic Applications

1-[4-(Benzyloxy)phenyl]ethyl Decanoate (B1226879) as a Synthetic Precursor

As a chemical building block, 1-[4-(Benzyloxy)phenyl]ethyl decanoate offers a versatile platform for the construction of more complex molecules and materials. guidechem.commade-in-china.com Its distinct structural components can be strategically manipulated to achieve desired chemical architectures.

In the realm of organic synthesis, the utility of this compound is primarily associated with its protected functional groups. The benzyloxy group, in particular, serves as a common protecting group for phenols. nih.gov This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group on the phenyl ring. Once the desired transformations are complete, the benzyl (B1604629) group can be selectively removed, often through hydrogenolysis, to reveal the free phenol (B47542). nih.gov This strategy is fundamental in the multi-step synthesis of complex natural products and pharmaceuticals where precise control over reactive sites is paramount.

The ester linkage itself can be a handle for further synthetic modifications. For instance, it can be hydrolyzed to yield 1-(4-(benzyloxy)phenyl)ethanol and decanoic acid, which can then be used in subsequent synthetic steps. The long decanoate chain also imparts significant lipophilicity to the molecule, a property that can be exploited in the synthesis of compounds designed to interact with biological membranes or other nonpolar environments. While direct examples of the use of this compound in the total synthesis of a specific complex molecule are not yet prevalent in the literature, its structural motifs are found in various advanced intermediates. For example, benzyloxyphenyl derivatives are key intermediates in the synthesis of some pharmaceuticals. chemimpex.com

The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound makes it an interesting candidate for research in material science. Benzyloxy compounds, in general, have found applications in the synthesis of polymers and resins where the benzyl ether linkage can influence properties like flexibility and solubility. chemimpex.com The long decanoate tail can act as a plasticizer or a component to control the morphology of polymer blends.

One area of significant interest is in the development of liquid crystals. The synthesis and characterization of liquid crystals containing a 4-benzyloxyphenyl moiety have been reported. For instance, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which shares the benzyloxyphenyl core, has been synthesized and its liquid crystalline properties investigated. Such molecules exhibit mesophases that are crucial for applications in displays and sensors. The structural characteristics of this compound suggest its potential as a component in novel liquid crystal formulations or as a dopant to modify the properties of existing liquid crystal mixtures.

Role as a Model Compound in Chemical and Biological Systems

The well-defined structure of this compound makes it an excellent model compound for studying fundamental chemical and biological processes.

The ester linkage in this compound is subject to hydrolysis, a reaction of fundamental importance in many biological systems. The steric hindrance provided by the bulky benzyloxy and ethyl groups adjacent to the ester carbonyl can significantly influence the rate of this reaction. Researchers have studied the hydrolysis of sterically hindered esters to understand how structural features affect reaction kinetics. psu.edursc.org Such studies are crucial for designing prodrugs, where the rate of ester hydrolysis can be tuned to control the release of an active pharmaceutical ingredient. numberanalytics.com

In the context of biological mimics, this compound can be used to investigate the activity of esterases, a class of enzymes that catalyze the hydrolysis of esters. By observing the rate of hydrolysis of this compound in the presence of different enzyme models or purified enzymes, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. researchgate.net For example, comparing its hydrolysis rate to that of less hindered esters can elucidate the role of steric effects in enzyme specificity and catalytic efficiency. uj.edu.pl

The benzyl ether linkage in this compound is another key feature for academic study. Benzyl ethers are widely used as protecting groups in organic synthesis due to their general stability towards a range of reaction conditions. nih.gov However, their cleavage under specific conditions is also a critical aspect of their utility. Studies on the stability of aryl ethers, particularly in the context of polymer electrolytes, have shown that the presence of certain functional groups can influence the energy barrier for ether cleavage. rsc.org

This compound can serve as a model to study the stability of the benzyl ether bond under various chemical environments, such as acidic or basic conditions, or in the presence of different catalysts. For instance, the transfer hydrogenolysis of benzyl phenyl ether, a related compound, has been investigated using bimetallic catalysts. researchgate.net Understanding the factors that affect the stability and cleavage of the benzylic ether in this compound can provide valuable information for optimizing synthetic routes and for understanding degradation pathways in materials where such linkages are present.

Research into Specialized Solvency Properties (Academic Context)

The molecular structure of this compound, with its distinct polar and nonpolar regions, suggests that it may possess interesting solvency properties. The long alkyl chain of the decanoate moiety provides a nonpolar character, while the ester and ether functionalities, along with the aromatic ring, contribute to its polarity. This amphiphilic nature could make it a useful solvent for specific applications.

One such application is in the formulation of thermochromic inks. While there are no direct academic studies citing this compound for this purpose, a related compound, 2-(4-phenylmethoxyphenyl)ethyl decanoate, is used as a solvent for reversible thermochromic inks. These inks change color with temperature, and the solvent plays a crucial role in this transition. The solvent's melting point and its interaction with the dye and developer components determine the temperature at which the color change occurs. The structural similarities suggest that this compound could be investigated in an academic setting for similar applications, potentially offering different transition temperatures or other desirable properties.

The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 848484-93-5
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Synonyms Decanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester

Investigations into Thermochromic Ink Systems (Mechanism of Action)

Thermochromic inks exhibit a reversible color change in response to temperature fluctuations. These systems are typically composed of three main components: a leuco dye (the color former), a developer (a weak acid), and a solvent. researchgate.netdiva-portal.orgtekhelet.com The compound this compound, also known as 2-(4-phenylmethoxyphenyl)ethyl decanoate, functions as the solvent or sensitizer (B1316253) in these formulations. scienoc.com

The mechanism of action is intrinsically linked to the phase transition of the solvent. nih.gov At temperatures below its melting point, the solvent is in a solid state, allowing the leuco dye and the developer to remain in close proximity and form a colored complex. tekhelet.comresearchgate.net For instance, a model thermochromic system might involve the reaction of crystal violet lactone (a leuco dye) with bisphenol-A (a developer) dissolved in a polar solvent like an ester. chemedx.org The weak acid protonates the leuco dye, inducing a ring-opening that results in a colored state. chemedx.orgindexcopernicus.com

When the temperature rises to the melting point of this compound (approximately 63-64°C), it transitions from a solid to a liquid state. scienoc.com This phase change disrupts the interaction between the leuco dye and the developer, leading to the dissociation of the colored complex. tekhelet.com The leuco dye returns to its colorless, or leuco, form, rendering the ink invisible. nih.govresearchgate.net The reversibility of this process is a key feature, as the color reappears upon cooling when the solvent solidifies again. diva-portal.org The choice of a long-chain fatty acid ester, such as a decanoate, is crucial as its melting and crystallization behavior dictates the temperature at which the color change occurs. researchgate.net

ComponentFunction in Thermochromic Ink
Leuco Dye Color former; undergoes a reversible structural change between a colored and colorless state.
Developer Weak acid that protonates the leuco dye, causing it to adopt its colored form.
This compound (Solvent/Sensitizer) Controls the interaction between the dye and developer through its phase transition.

Research on Heat-Sensitive Erasable Ink Formulations

The application of this compound extends to the formulation of heat-sensitive erasable inks, often referred to as thermal inks. scienoc.comresearchgate.net These inks can be erased from a substrate by applying heat, typically through friction from an eraser which generates sufficient heat. researchgate.net

The underlying principle is similar to that of thermochromic inks. The ink formulation contains the same three-component system: a leuco dye, a developer, and a heat-sensitive solvent like this compound. researchgate.netresearchgate.net Under normal conditions, the ink is visible. When heat is applied, the solvent melts, separating the leuco dye from the developer and causing the ink to become transparent. researchgate.net This process gives the appearance of erasure. The writing can often reappear if the substrate is cooled to a sufficiently low temperature, demonstrating the reversible nature of the chemical process. researchgate.net

Research in this area focuses on optimizing the formulation to control the erasure temperature and the stability of the erased state. The specific properties of this compound, such as its melting point and solvent characteristics, are critical in achieving the desired performance for erasable pens and other applications where temporary markings are needed.

Development of Advanced Methodologies for Compound Study

The specialized applications of this compound necessitate the development of sophisticated analytical techniques for its characterization and the implementation of efficient screening methods for the discovery of new, related functional materials.

Novel Analytical Methods for Trace Analysis

Ensuring the quality and performance of ink formulations requires precise analytical methods for the detection and quantification of their components, including this compound, even at trace levels. google.com While no analytical methods have been published specifically for this compound, a range of modern analytical techniques can be applied for the analysis of complex organic molecules in ink and polymer matrices. resolvemass.carqmplus.comazom.com

Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), are well-suited for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.commdpi.com These methods can be used to separate this compound from other ink components and provide structural information for its unambiguous identification and quantification. For non-volatile components or to analyze the ink directly on a substrate, techniques like desorption electrospray ionization-mass spectrometry (DESI-MS) have been effectively used for the analysis of erasable thermochromic inks. researchgate.net

Spectroscopic methods also play a crucial role. Fourier-transform infrared (FTIR) spectroscopy can provide information about the functional groups present in the molecule and is useful for identifying the compound within a mixture. rqmplus.comazom.com Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are essential for characterizing the thermal properties of the compound, which are critical to its function in thermochromic systems. tainstruments.comtechnologynetworks.com

Analytical TechniqueApplication for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation, identification, and quantification of the compound in ink formulations.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) In-situ analysis of the compound on a substrate without sample preparation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of the compound's presence.
Differential Scanning Calorimetry (DSC) Determination of melting point and other thermal transitions crucial for its mechanism of action.
Thermogravimetric Analysis (TGA) Assessment of the compound's thermal stability.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful methodology used in materials science to rapidly discover and optimize new materials with desired properties. numberanalytics.comnumberanalytics.com This approach utilizes automation, robotics, and sophisticated data analysis to test large libraries of compounds in parallel. wikipedia.orgyoutube.com

In the context of thermochromic materials, HTS could be employed to screen libraries of organic compounds for their potential as solvents or sensitizers. The process would involve synthesizing a diverse range of esters and other potential solvents and then rapidly evaluating their thermochromic performance in combination with known leuco dyes and developers. Key properties to be screened would include the temperature of the color transition, the intensity of the color change, and the stability of the system over multiple cycles.

Computational HTS, or virtual screening, can also be a valuable tool. rsc.org By using computational models to predict the properties of molecules, researchers can screen vast virtual libraries of compounds and prioritize a smaller number of promising candidates for experimental synthesis and testing. This approach can significantly accelerate the discovery of new functional materials for thermochromic and erasable ink technologies. The development of such methodologies would enable the systematic exploration of structure-property relationships and lead to the design of new compounds with tailored thermochromic behaviors. nih.gov

Q & A

Basic: What are the key physicochemical properties of 1-[4-(Benzyloxy)phenyl]ethyl decanoate, and how do they influence experimental design?

Answer:
The compound’s physicochemical properties are critical for handling, solubility, and stability during experiments:

Property Value Experimental Relevance
Molecular FormulaC₂₅H₃₄O₃Determines stoichiometry in reactions and purity validation via mass spectrometry (MS) .
Molecular Weight382.536 g/molEssential for molarity calculations and dosage in biological assays .
Density1.0±0.1 g/cm³Informs solvent selection for density-based separation techniques .
Boiling Point497.4±25.0 °CGuides distillation or high-temperature reaction conditions .
Flash Point215.1±17.8 °CCritical for safety protocols in high-heat environments .

Methodological Note:

  • Solubility Testing: Use polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to determine optimal dissolution conditions for assays.
  • Stability: Monitor degradation via HPLC under varying pH and temperature conditions .

Basic: What synthetic routes are reported for this compound, and how is purity validated?

Answer:
A common synthetic approach involves esterification between 2-[4-(benzyloxy)phenyl]ethanol and decanoic acid derivatives. Key steps include:

Step Reagents/Conditions Purpose
ActivationDCC (Dicyclohexylcarbodiimide), DMAPActivates decanoic acid for nucleophilic attack .
EsterificationAnhydrous DCM, room temperatureFacilitates ester bond formation .
PurificationColumn chromatography (SiO₂, hexane:EtOAc)Removes unreacted starting materials and byproducts .

Validation Methods:

  • NMR Spectroscopy: Confirm ester linkage via carbonyl (δ ~170 ppm) and aromatic proton signals (δ 6.8–7.4 ppm) .
  • Mass Spectrometry: Verify molecular ion peak at m/z 382.536 .

Basic: What analytical techniques are recommended for structural elucidation and quantification?

Answer:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase.
    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
    • Detection: UV at 254 nm for quantification .
  • Gas Chromatography-MS (GC-MS):

    • Derivatize with BSTFA for volatile analysis of degradation products .
  • FT-IR Spectroscopy:

    • Identify ester C=O stretch (~1740 cm⁻¹) and benzyl ether C-O stretch (~1250 cm⁻¹) .

Advanced: How can researchers address stability challenges during long-term storage?

Answer:
Stability is influenced by temperature, light, and humidity. Methodological strategies include:

  • Storage Conditions:

    • Temperature: -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
    • Light Protection: Amber vials to avoid photodegradation of the benzyloxy group .
  • Degradation Analysis:

    • HPLC-MS: Monitor peaks for decanoic acid (MW 172.27) and 4-(benzyloxy)phenethyl alcohol (MW 228.29) as degradation markers .

Advanced: What strategies are effective for impurity profiling and batch consistency?

Answer:

  • Reference Standards: Use certified impurities (e.g., 2-[benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone) for HPLC calibration .
  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24h to simulate hydrolytic impurities .
    • Oxidative Stress: 3% H₂O₂ at 40°C to identify peroxide-sensitive byproducts .
Impurity Source Detection Method
Decanoic acidEster hydrolysisGC-MS (retention time: 8.2 min) .
Benzyl alcoholBenzyl ether cleavageHPLC-UV (λ = 210 nm) .

Advanced: How can structure-activity relationships (SAR) be explored for biological applications?

Answer:

  • Modular Synthesis:

    • Replace decanoate with shorter/longer acyl chains to study lipophilicity effects on membrane permeability .
    • Modify the benzyloxy group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological Assays:

    • Antimicrobial Testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria .
    • Enzyme Inhibition: Screen against lipases/esterases to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.